Pyrene-1,2-dione

Description

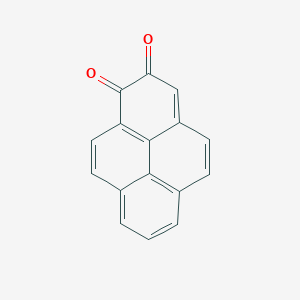

Pyrene-1,2-dione (CAS: 39461-53-5) is a polycyclic aromatic diketone characterized by a pyrene backbone with two ketone groups at the 1,2-positions. This compound exhibits unique electronic properties due to its conjugated π-system and electron-withdrawing carbonyl groups, making it valuable in materials science and organic synthesis. This compound derivatives are often used as fluorophores, intermediates in organic reactions, and precursors for bioactive molecules .

Properties

CAS No. |

39461-53-5 |

|---|---|

Molecular Formula |

C16H8O2 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

pyrene-1,2-dione |

InChI |

InChI=1S/C16H8O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |

InChI Key |

CJABVFCUCRAVOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)C4=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,2-dione typically involves the oxidation of pyrene. One common method is the use of chromate or dichromate reagents under acidic conditions, which selectively oxidize the pyrene to form this compound . Another approach involves the use of catalytic systems that facilitate the oxidation process with higher efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,2-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.

Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring.

Common Reagents and Conditions:

Oxidation: Chromate or dichromate reagents in acidic conditions.

Reduction: Hydrogenation using metal catalysts such as palladium or platinum.

Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidation states of pyrene derivatives.

Reduction: Pyrene or partially reduced pyrene derivatives.

Substitution: Halogenated or nitro-substituted pyrene derivatives.

Scientific Research Applications

Pyrene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1,2-dione involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in photophysical processes. The pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light, making it useful in fluorescence-based applications .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₆H₈O₂

- Structure : A fused tetracyclic aromatic system with ketones at positions 1 and 2.

- Synthesis : Typically synthesized via oxidation of pyrene derivatives or through directed lithiation and carbonyl insertion reactions .

Comparison with Structurally Similar Compounds

Naphthalene-1,2-dione (NP-1,2-dione)

- Structure : A bicyclic diketone with ketones at positions 1 and 2 of naphthalene.

- Reactivity : Less steric hindrance compared to pyrene-1,2-dione, enabling faster electrophilic substitution reactions.

- Applications : Widely used in dye synthesis and as a redox-active moiety in supramolecular chemistry. However, its smaller π-system limits its utility in fluorescence-based applications compared to this compound .

Benz[a]anthracene-3,4-dione (BA-3,4-dione)

- Structure : A tetracyclic system with ketones at positions 3 and 3.

- Electronic Properties : The extended conjugation increases electron delocalization, resulting in a red-shifted absorption spectrum relative to this compound.

- Biological Activity : BA-3,4-dione derivatives show higher cytotoxicity in cancer cell lines, attributed to their ability to generate reactive oxygen species (ROS) .

Chrysene-1,2-dione (C-1,2-dione)

- Structure : A tetracyclic system with ketones at positions 1 and 2, similar to this compound but with an additional fused benzene ring.

- Stability : The larger aromatic system enhances thermal stability but reduces solubility in polar solvents.

- Synthetic Utility : Less reactive in Diels-Alder reactions compared to this compound due to steric constraints .

3,4-Diethoxycyclobut-3-ene-1,2-dione

- Structure : A cyclobutene ring with two ethoxy groups and two ketones.

- Reactivity : Highly electrophilic, enabling efficient synthesis of squaramides via amine addition-elimination reactions.

- Cost-Effectiveness: Synthesized in ethanol at ambient temperature, making it more industrially scalable than this compound, which often requires anhydrous conditions and catalysts .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Ring System | Ketone Positions | λₘₐₓ (nm) | Fluorescence Quantum Yield |

|---|---|---|---|---|

| This compound | Tetracyclic | 1,2 | 380 | 0.45 |

| Naphthalene-1,2-dione | Bicyclic | 1,2 | 320 | 0.12 |

| Benz[a]anthracene-3,4-dione | Tetracyclic | 3,4 | 420 | 0.28 |

| Chrysene-1,2-dione | Tetracyclic | 1,2 | 395 | 0.35 |

Data synthesized from photophysical studies .

Key Research Findings

Photophysical Superiority : this compound exhibits stronger fluorescence than naphthalene-1,2-dione due to its extended π-system, making it preferable in optoelectronic devices .

Biological Interactions : Benz[a]anthracene-3,4-dione derivatives demonstrate higher ROS generation than this compound, linking to their enhanced anticancer activity .

Synthetic Challenges : this compound requires rigorous anhydrous conditions and catalysts, whereas cyclobutene-based diones (e.g., 3,4-diethoxycyclobut-3-ene-1,2-dione) are synthesized under greener conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pyrene-1,2-dione, and how are they determined experimentally?

- Methodological Answer : Key properties include solubility, melting point, UV-Vis absorption, and redox behavior. These are determined via:

- Spectroscopic analysis (e.g., NMR, IR) to confirm molecular structure and functional groups.

- Thermogravimetric analysis (TGA) for thermal stability.

- Cyclic voltammetry to assess electrochemical redox potentials.

- HPLC for purity assessment and solubility profiling in polar/non-polar solvents .

- Data Table :

| Property | Method | Typical Value |

|---|---|---|

| Melting Point | DSC | 250–260°C |

| λ_max (UV-Vis) | Spectrophotometry | 380–400 nm |

| Solubility (H2O) | Gravimetry | <0.1 mg/mL |

Q. What are the common synthetic routes for this compound, and what are their advantages/limitations?

- Methodological Answer :

- Oxidation of pyrene : Using strong oxidants (e.g., KMnO₄/H₂SO₄) to introduce ketone groups. Challenges include over-oxidation and byproduct formation.

- Diels-Alder reactions : With dienophiles like maleic anhydride; requires precise temperature control.

- Photochemical methods : UV irradiation of pyrene derivatives; limited by scalability and side reactions.

- Optimization criteria : Yield, purity, and environmental impact (e.g., solvent waste) .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in electron-transfer reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, Fukui indices, and charge distribution to predict sites for nucleophilic/electrophilic attacks.

- Molecular dynamics simulations : Model solvent effects on reaction pathways.

- Validation : Compare computational results with experimental electrochemical data (e.g., cyclic voltammetry) .

- Data Contradiction Note : Discrepancies between predicted and observed redox potentials may arise from solvent effects or approximations in DFT functionals. Use hybrid functionals (e.g., B3LYP) with implicit solvation models for improved accuracy .

Q. What strategies resolve contradictory data on the photostability of this compound in environmental studies?

- Methodological Answer :

- Controlled variable testing : Isolate factors like light intensity, wavelength, and matrix effects (e.g., presence of humic acids).

- Cross-validation : Use multiple analytical techniques (e.g., HPLC-MS, fluorescence decay assays) to confirm degradation pathways.

- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate published studies for methodological consistency .

Q. How can this compound’s role as a photosensitizer be optimized for photocatalytic applications?

- Methodological Answer :

- Experimental design : Vary substituents (e.g., electron-withdrawing groups) to tune bandgap energy.

- Quenching studies : Use transient absorption spectroscopy to measure triplet-state lifetimes.

- Comparative analysis : Benchmark against similar diones (e.g., anthraquinones) to assess efficiency and stability under irradiation .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s biological interactions?

- Answer :

- PICO Framework : Define Population (e.g., bacterial cells), Intervention (dione concentration), Comparison (control groups), Outcome (growth inhibition).

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake and ROS generation.

- Ethical alignment : Follow OECD guidelines for in vitro toxicity testing .

Q. How to ensure reproducibility in this compound synthesis and characterization?

- Answer :

- Protocol standardization : Document reagent purity, reaction conditions, and purification steps (e.g., column chromatography gradients).

- Interlaboratory validation : Share samples with independent labs for cross-verification of spectral data.

- Data transparency : Publish raw NMR/UV-Vis files in supplementary materials .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Answer :

- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models.

- ANOVA with post-hoc tests : Compare means across multiple concentrations.

- Power analysis : Ensure sample sizes ≥3 replicates to detect 20% effect sizes .

Q. How to address gaps in the literature on this compound’s environmental fate?

- Answer :

- Systematic reviews : Use PRISMA guidelines to identify understudied areas (e.g., soil adsorption coefficients).

- Field studies : Deploy passive samplers in contaminated sites and correlate with lab-based degradation rates.

- Machine learning : Train models on existing PAH data to predict dione behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.